(R)-2-(Fluoromethyl)-1-methylpiperazine
Description
Significance of Piperazine (B1678402) Heterocycles in Contemporary Chemical Synthesis
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, holds a prominent place in contemporary chemical synthesis and drug discovery. bohrium.comresearchgate.net It is the third most common nitrogen-containing heterocycle found in pharmaceuticals, forming the core structure of numerous blockbuster drugs. mdpi.com The prevalence of the piperazine moiety is attributed to its unique structural and physicochemical properties. The two nitrogen atoms provide a large polar surface area and can act as hydrogen bond acceptors, which can enhance interactions with biological targets and improve water solubility. researchgate.net
This versatile scaffold allows for straightforward chemical modification at its nitrogen atoms, enabling the tuning of a molecule's properties. bohrium.com The presence of the second nitrogen atom allows for adjustments in three-dimensional geometry at a distal position, an advantage not as readily available with analogs like piperidines or morpholines. mdpi.com These characteristics frequently lead to improved oral bioavailability and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties in drug candidates. researchgate.net Consequently, piperazine and its derivatives are integral components in the synthesis of compounds targeting a wide array of diseases. researchgate.netnih.gov
Strategic Incorporation of Fluorine in Chiral Molecular Design
The introduction of fluorine into organic molecules is a widely employed strategy in modern medicinal chemistry to enhance a compound's pharmacological properties. nih.govnih.gov Fluorine's unique characteristics—its small atomic size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—are leveraged to address various challenges in drug design. acs.orgnih.gov
Replacing a hydrogen atom with fluorine minimally increases the steric bulk of a molecule, while its high electronegativity can significantly alter the local electronic environment, influencing the acidity or basicity (pKa) of nearby functional groups. acs.orgacs.org The exceptional strength of the C-F bond often enhances a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like Cytochrome P450. nih.govacs.org This can lead to an improved pharmacokinetic profile. Furthermore, the incorporation of fluorine can modulate a molecule's conformation and improve its binding affinity to target proteins through favorable interactions. nih.govnih.gov This strategic use of fluorine has been pivotal in the development of numerous successful therapeutic agents. nih.gov
Principles of Enantiomeric Purity and Stereochemical Control in Fluorinated Systems
Chirality is a fundamental concept in pharmaceutical sciences, as the different enantiomers of a chiral drug can exhibit vastly different biological activities. acs.orgresearchgate.net Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or cause undesirable side effects. researchgate.net Therefore, controlling the enantiomeric purity of chiral drugs is of paramount importance. rsc.org
Achieving stereochemical control in the synthesis of fluorinated compounds presents unique challenges. The development of enantioselective fluorination methods, which introduce a fluorine atom into a molecule with high stereoselectivity, is a critical area of research in organofluorine chemistry. numberanalytics.com These methods are vital for producing enantiomerically pure fluorinated compounds for pharmaceuticals and agrochemicals. numberanalytics.com Significant progress has been made in developing catalytic asymmetric methods for creating stereogenic carbon-fluorine centers. rsc.org This includes the fluoride-opening of epoxides and the use of chiral fluorinating agents, which allow for the precise, stereocontrolled synthesis of complex fluorinated molecules. nih.govucla.edu
Contextualization of (R)-2-(Fluoromethyl)-1-methylpiperazine as a Research Subject
This compound stands as a prime example of a chiral building block that integrates the advantageous features discussed previously. This compound features:
A piperazine core , a privileged scaffold known to impart favorable pharmacokinetic properties. mdpi.comresearchgate.net
A defined stereocenter at the C2 position, designated as (R), which is crucial for stereospecific interactions with biological targets. acs.org
A fluoromethyl group , which acts as a bioisostere for a methyl or hydroxyl group but with enhanced metabolic stability and altered electronic properties due to the presence of the fluorine atom. nih.govacs.org
The combination of these elements makes this compound a valuable synthon for medicinal chemistry research and drug discovery programs. It provides a scaffold that can be further elaborated to generate libraries of novel compounds with potentially optimized potency, selectivity, and metabolic profiles. Its structure is designed to leverage the benefits of both the piperazine heterocycle and organofluorine chemistry within a stereochemically defined framework.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1515867-13-6 chemenu.com |
| Molecular Formula | C₆H₁₃FN₂ chemenu.com |
| Molecular Weight | 132.18 g/mol chemenu.com |
| IUPAC Name | (2R)-2-(fluoromethyl)-1-methylpiperazine chemenu.com |
| SMILES Code | FC[C@@H]1N(C)CCNC1 chemenu.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H13FN2 |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(2R)-2-(fluoromethyl)-1-methylpiperazine |
InChI |
InChI=1S/C6H13FN2/c1-9-3-2-8-5-6(9)4-7/h6,8H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
FNZZDRCKDGOFLN-LURJTMIESA-N |
Isomeric SMILES |
CN1CCNC[C@@H]1CF |
Canonical SMILES |
CN1CCNCC1CF |
Origin of Product |
United States |
Synthetic Methodologies for R 2 Fluoromethyl 1 Methylpiperazine
Retrosynthetic Disconnection of the Piperazine (B1678402) Core and Fluoromethyl Moiety
Retrosynthetic analysis of (R)-2-(Fluoromethyl)-1-methylpiperazine identifies key bonds for strategic disconnection. The most logical approach involves two primary disconnections: the N1-methyl bond and the C2-fluoromethyl bond.
N1-Methyl Disconnection: Cleavage of the N1-C(methyl) bond via a regioselective N-methylation pathway points to (R)-2-(Fluoromethyl)piperazine as a key intermediate. This simplifies the final step to a well-established N-alkylation reaction.
C2-Fluoromethyl Disconnection: The C2-CH₂F bond can be disconnected to reveal a synthon with a functional group at the C2 position suitable for conversion to a fluoromethyl group. A common and practical precursor would be (R)-2-(hydroxymethyl)piperazine or a protected analogue. This disconnection simplifies the challenge to the synthesis of a chiral 2-substituted piperazine and a subsequent fluorination reaction.
Further disconnection of the piperazine ring itself typically leads back to chiral 1,2-diamine precursors, often derived from enantiopure starting materials such as amino acids, to establish the stereocenter at C2.
Foundational Approaches to Piperazine Ring Synthesis
The construction of the piperazine ring is a cornerstone of many pharmaceutical syntheses, with numerous established methods. nih.gov The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Cyclization Strategies for N-Substituted Piperazines
The formation of the piperazine heterocycle can be achieved through various cyclization strategies. A common method involves the double N-alkylation of an ethylenediamine (B42938) derivative with a two-carbon dielectrophile. Alternatively, intramolecular cyclization of a pre-formed linear precursor is widely employed.
One prominent strategy begins with the reaction of an N-substituted ethylenediamine with an α,β-unsaturated ester in an aza-Michael reaction, followed by intramolecular ring closure to form the piperazine core. nih.gov Another approach involves the cyclization of N-(β-hydroxypropyl)-ethylenediamine, which can be photocatalytically converted to 2-methylpiperazine, demonstrating a method for forming substituted piperazines. iitm.ac.in For N-substituted piperazines, a two-step process starting with the aminolysis of an oxalate, like di-methyl oxalate, with a monosubstituted diamine such as N-methylethylenediamine can yield a piperazine-2,3-dione intermediate. chemicalbook.com This diketopiperazine can then be reduced to the corresponding piperazine. chemicalbook.comthieme-connect.de
| Cyclization Method | Precursors | Key Transformation | Reference |
| Reductive Amination/Cyclization | β-Keto ester and 1,2-diamine | Formation of a 1,4-diamine followed by intramolecular cyclization | nih.gov |
| Aza-Michael/Intramolecular SN2 | 1,2-Diamine and α,β-unsaturated ester | Intermolecular aza-Michael addition followed by ring closure | nih.gov |
| Photocatalytic Cyclization | N-(β-hydroxypropyl)-ethylenediamine | Intramolecular cyclization via photocatalysis | iitm.ac.in |
| Diketopiperazine Reduction | N-methylethylenediamine and Di-methyl oxalate | Aminolysis to form a diketopiperazine, followed by hydrogenation | chemicalbook.com |
Regioselective N-Alkylation and N-Methylation Pathways
Once the piperazine ring is formed, regioselective alkylation is crucial for synthesizing asymmetrically substituted derivatives like the target compound. If a piperazine precursor such as (R)-2-(fluoromethyl)piperazine is synthesized first, the final step is the selective methylation of the N1 nitrogen.
Achieving regioselectivity can be challenging due to the presence of two secondary amines. A common strategy involves the use of protecting groups. For instance, one nitrogen can be protected with a group like Boc (tert-butyloxycarbonyl), allowing for the selective alkylation of the other nitrogen. Subsequent deprotection yields the monosubstituted product. nih.gov
Direct alkylation can also be achieved under controlled conditions. The reaction of N-acetylpiperazine with an alkylating agent, followed by hydrolysis of the acetyl group, provides a route to N-alkylpiperazines. researchgate.net For direct methylation, reagents like iodomethane (B122720) can be used, often in the presence of a base such as potassium carbonate in a solvent like DMF, to yield the N-methylated product. nih.govresearchgate.net The choice of reaction conditions can significantly influence the regiochemical outcome of the methylation. nih.gov
| Alkylation Strategy | Reagents | Key Features | Reference |
| Protecting Group Strategy | N-Boc-piperazine, Alkyl halide, Acid | Protection of one nitrogen allows for selective alkylation of the other, followed by deprotection. | nih.gov |
| Acetylpiperazine Alkylation | N-Acetylpiperazine, Alkyl halide, Acid/Base | Alkylation followed by deacetylation. | researchgate.net |
| Direct Methylation | Piperazine, Iodomethane, K₂CO₃/DMF | Direct reaction that can be optimized for regioselectivity. | nih.govresearchgate.net |
Stereoselective Introduction of the Fluoromethyl Group
The introduction of the C2-substituent with the correct (R)-stereochemistry is a critical aspect of the synthesis. This can be accomplished either by building the piperazine ring around a chiral precursor or by modifying a pre-formed piperazine derivative stereoselectively.
Precursor Synthesis and Functionalization for Fluorination
The most common approach to ensure the correct stereochemistry is to start from the "chiral pool." For instance, a chiral amino acid like (S)-alanine can be converted into a β-keto ester, which then serves as a precursor for a chiral 1,2-diamine intermediate, ultimately leading to a 3-substituted piperazine-2-acetic acid ester. nih.gov A similar strategy starting from an appropriate (R)-configured precursor, such as (R)-serine derivative, could be envisioned to generate a C2-hydroxymethyl piperazine intermediate.
This key intermediate, (R)-2-(hydroxymethyl)piperazine, possesses the necessary stereocenter and a functional handle for the introduction of fluorine. The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) or directly used in a deoxofluorination reaction.
Asymmetric Fluorination Techniques
With the chiral precursor, (R)-2-(hydroxymethyl)piperazine (or a protected version), in hand, the final key transformation is the introduction of the fluorine atom. Deoxofluorination is a direct method for converting alcohols to alkyl fluorides. Reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are commonly used for this purpose. The reaction typically proceeds with inversion of configuration, so starting with an (S)-hydroxymethyl precursor would be necessary to obtain the (R)-fluoromethyl product if this mechanism is operative.
While direct asymmetric fluorination of a C-H bond adjacent to the nitrogen in a piperazine is a challenging and less common transformation, the field of asymmetric fluorination has advanced significantly. nih.gov However, for a target like this compound, the functional group conversion of a chiral alcohol precursor remains the more established and predictable synthetic route.
Enantioselective Synthesis and Stereocontrol in R 2 Fluoromethyl 1 Methylpiperazine Production
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliary-mediated synthesis is a classical and robust strategy for inducing stereoselectivity. This method involves covalently attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs a subsequent chemical transformation to occur on one face of the substrate, leading to a diastereomerically enriched product. Finally, the auxiliary is cleaved to yield the desired enantiomerically pure compound.
Design and Application of Chiral Auxiliaries for Piperazine (B1678402) Derivatives
The design of an effective chiral auxiliary is paramount. It must be readily available in high enantiomeric purity, easily attached to the substrate, capable of inducing high diastereoselectivity, and removable under mild conditions without racemizing the product. For piperazine derivatives, auxiliaries derived from the chiral pool, such as amino alcohols and sulfinamides, have proven highly effective.
A notable example is the use of (R)-(-)-phenylglycinol as a chiral auxiliary in the asymmetric synthesis of (R)-(+)-2-methylpiperazine. rsc.org In this approach, the auxiliary is first condensed with a suitable building block, and the resulting intermediate undergoes cyclization. The steric bulk of the phenyl group on the auxiliary effectively shields one face of the molecule, directing subsequent reactions. rsc.org Another powerful and widely used auxiliary is Ellman's auxiliary, a chiral tert-butanesulfinamide. rsc.org It can be condensed with aldehydes or ketones to form chiral sulfinylimines, which are versatile intermediates for the asymmetric synthesis of amines and their derivatives, including piperazines. rsc.org
The general application for a piperazine precursor would involve the following steps:
Attachment: An achiral precursor, such as a protected amino-aldehyde, is reacted with the chiral auxiliary (e.g., (R)-tert-butanesulfinamide) to form a chiral imine.
Stereoselective Transformation: A nucleophile, such as a fluoromethyl organometallic reagent, is added to the imine. The auxiliary directs the attack to create the desired (R) stereocenter at the C2 position with high diastereoselectivity.
Cyclization and Modification: The second nitrogen atom is introduced and the piperazine ring is formed. The N1-methyl group can be installed at this stage or later.
Cleavage: The auxiliary is removed, typically by acidic hydrolysis, to yield the final chiral piperazine.
Diastereoselective Induction in Carbon-Fluorine Bond Formation (or adjacent chiral center)
Achieving diastereoselectivity in the formation of a stereocenter adjacent to a fluorinated group is a critical step. Chiral auxiliaries excel in this role by creating a sterically defined environment around the reactive center. A well-documented strategy for the synthesis of trifluoromethylated piperazines, which serves as an excellent model for a fluoromethylated analogue, utilizes Ellman's auxiliary to direct the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃). rsc.org
In this synthetic route, a homochiral α-amino sulfinylimine is used as the key intermediate. rsc.org The bulky tert-butylsulfinyl group effectively blocks one face of the C=N double bond. This forces the incoming nucleophile (the trifluoromethyl group) to attack from the less hindered face, thereby establishing the new stereocenter with a high degree of diastereoselectivity. rsc.org This methodology successfully yields stereochemically defined trifluoromethylated piperazines. rsc.org A similar strategy could be envisioned for (R)-2-(Fluoromethyl)-1-methylpiperazine, where a suitable fluoromethylating agent would be used in place of the trifluoromethylating reagent.
The following table summarizes the performance of a chiral auxiliary in a related synthesis.
Table 1: Chiral Auxiliary Performance in the Synthesis of a Substituted Piperazine Derivative
| Chiral Auxiliary | Key Intermediate | Diastereomeric Excess (de) | Reference |
|---|
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis represents a more modern and atom-economical approach. In this strategy, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This avoids the stoichiometric use and subsequent removal of a chiral auxiliary.
Development and Utilization of Chiral Catalysts and Ligands
Transition metal catalysis is a cornerstone of asymmetric synthesis. The development of chiral ligands that coordinate to a metal center (such as palladium, iridium, or rhodium) creates a chiral catalytic environment that can differentiate between the two prochiral faces of a substrate.
For the synthesis of C2-substituted piperazines, palladium catalysis has been particularly successful. The Stoltz group developed an asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. caltech.edunih.gov This method uses a palladium precursor in combination with chiral phosphinooxazoline (PHOX) ligands to generate α-substituted piperazin-2-ones in excellent yields and enantioselectivities. caltech.edunih.gov The resulting chiral piperazin-2-ones can then be reduced to the corresponding chiral piperazines. caltech.edunih.gov
Iridium catalysts have also emerged as powerful tools. A straightforward method for synthesizing C-substituted piperazines relies on an iridium-catalyzed head-to-head coupling of imines under mild conditions. nih.gov Furthermore, a one-pot catalytic approach using a quinine-derived urea (B33335) catalyst has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones, which are valuable precursors to chiral piperazines. acs.org
The table below showcases examples of catalytic systems used for producing chiral piperazine precursors.
Table 2: Examples of Chiral Catalyst Systems for Piperazine Precursor Synthesis
| Catalyst/Ligand System | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| [Pd₂(pmdba)₃] / (S)-t-Bu-PHOX | Decarboxylative Allylic Alkylation | Allyl Piperazin-2-one Ester | Good to Excellent | Good to Excellent | caltech.edunih.gov |
| Quinine-derived Urea | Knoevenagel/Epoxidation/Cyclization | Aldehyde, Acetonitrile | 38-90% | up to 99% | acs.org |
Enantioselective Amination and Cyclization Reactions
Instead of functionalizing a pre-formed ring, the stereocenter can be set during the cyclization process itself. Catalytic enantioselective cyclization reactions are elegant strategies for constructing chiral heterocycles. A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been reported as a key step in a modular synthesis of 2,6-disubstituted piperazines. rsc.org This reaction proceeds from a chiral aminoalkene precursor, demonstrating how a catalyst can control the stereochemical outcome of the ring-forming step. rsc.org
Another innovative approach is the photoredox-catalyzed cyclization using an iridium-based photocatalyst, which enables the synthesis of 2-substituted piperazines from a glycine-based diamine and various aldehydes under mild conditions. nih.gov These methods highlight the power of catalysis to orchestrate complex transformations, such as C-N bond formation and cyclization, with high enantiocontrol.
Organocatalytic Strategies for Chiral Fluorinated Heterocycles
Organocatalysis, which uses small, metal-free organic molecules as catalysts, has become a third major pillar of asymmetric synthesis. For the synthesis of fluorinated heterocycles, organocatalysis offers powerful methods for enantioselective C-F bond formation or for reactions on fluorine-containing substrates.
A common strategy involves activating a substrate through the formation of a transient enamine or iminium ion with a chiral amine catalyst, such as a derivative of proline or a MacMillan catalyst. This activation lowers the LUMO of the substrate, rendering it susceptible to attack by a nucleophile, or raises the HOMO, making it ready to react with an electrophile. For instance, a catalytic enantioselective synthesis of piperazinones was reported using a MacMillan catalyst for an asymmetric α-chlorination of an aldehyde, which is a precursor to the piperazinone ring. rsc.org
An organocatalytic approach to this compound could involve the enantioselective α-functionalization of an aldehyde precursor with an electrophilic fluoromethylating agent, catalyzed by a chiral secondary amine. The resulting chiral aldehyde could then be elaborated into the final piperazine product. This approach leverages the well-established ability of organocatalysts to create stereocenters α to a carbonyl group with high enantioselectivity.
Biocatalytic and Enzymatic Deracemization or Enantioselective Transformations
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiomerically pure compounds. nih.gov Enzymes, operating under mild conditions, offer high chemo-, regio-, and enantioselectivity, which is particularly advantageous for complex molecules. nih.gov For the production of this compound, several enzymatic strategies could be hypothetically employed, drawing parallels from established methods for chiral amine resolution. consensus.app
One prominent approach is the enzymatic kinetic resolution (EKR) of a racemic mixture of 2-(fluoromethyl)-1-methylpiperazine. In this process, an enzyme, typically a lipase (B570770) or a protease, selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. For instance, lipases are widely used for the resolution of racemic amines through enantioselective acylation. consensus.appmdpi.com An acyl donor, such as an ester, is introduced, and the lipase catalyzes the acylation of one enantiomer at a faster rate. This would result in a mixture of the acylated (S)-enantiomer and the unreacted this compound, which can then be separated. The success of this method relies on the enzyme's ability to differentiate between the two enantiomers, often expressed as the enantiomeric ratio (E value). A high E value is crucial for achieving high enantiomeric excess (e.e.) of the desired product. While specific data for this compound is not available, studies on other chiral amines have demonstrated the feasibility of this approach. For example, Candida antarctica lipase B (CAL-B) has shown R-stereoselectivity in the amidation of certain chiral amines, which would theoretically enrich the S-enantiomer, leaving the desired (R)-enantiomer as the unreacted substrate. mdpi.com
Another advanced biocatalytic method is deracemization , which aims to convert a racemate into a single, enantiomerically pure product, potentially achieving a theoretical yield of 100%. One such strategy involves the use of enantiocomplementary enzymes in a one-pot cascade. acs.org For a racemic amine, this could involve an (S)-selective oxidase to convert the unwanted (S)-enantiomer to an intermediate imine, which is then asymmetrically reduced by an (R)-selective reductase or transaminase back to the desired (R)-amine. Transaminases (TAs) are particularly noteworthy for their role in the synthesis of chiral amines from prochiral ketones or in deracemization processes. nih.gov The development of a highly active and selective transaminase was a key step in the manufacturing process for the antidiabetic drug sitagliptin. nih.gov A similar engineered transaminase could potentially be developed for the deracemization of racemic 2-(fluoromethyl)-1-methylpiperazine.
The table below illustrates hypothetical data for the enzymatic kinetic resolution of a generic chiral amine, showcasing key parameters that would be relevant for the production of this compound.
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (e.e.) of (R)-amine (%) |
| Lipase A | Ethyl Acetate | Toluene | 30 | 50 | >99 |
| Lipase B | Isopropenyl Acetate | Hexane (B92381) | 45 | 48 | 98 |
| Protease C | Methyl Methanoate | Dichloromethane | 25 | 51 | 95 |
Chromatographic and Crystallization-Based Enantiomeric Resolution Techniques
Beyond enzymatic methods, physical separation techniques such as chromatography and crystallization are indispensable for the isolation of enantiomers.
Chromatographic Resolution:
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative method for separating enantiomers. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used due to their broad applicability in resolving the enantiomers of chiral amines. mdpi.comyakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For the separation of the enantiomers of 2-(fluoromethyl)-1-methylpiperazine, a suitable chiral column would be selected, and the mobile phase composition (typically a mixture of an alkane and an alcohol) would be optimized to achieve baseline separation. yakhak.org
In some cases, derivatization of the amine with a chiral or achiral reagent can enhance separation. For instance, piperazine and its derivatives can be reacted with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form UV-active derivatives, which facilitates their detection and quantification by HPLC. jocpr.comresearchgate.net If a chiral derivatizing agent is used, the resulting diastereomers can often be separated on a standard achiral column.
The following table presents representative data for the chiral HPLC separation of analogous chiral amines, illustrating the parameters that would be optimized for the resolution of (R)- and (S)-2-(fluoromethyl)-1-methylpiperazine.
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) |
| Chiralpak IA | Hexane/Ethanol (90:10) | 1.0 | 220 | 2.5 |
| Chiralcel OD-H | Heptane/Isopropanol (B130326) (85:15) | 0.8 | 225 | 2.1 |
| Lux Cellulose-3 | Hexane/2-Propanol/Diethylamine (80:20:0.1) | 1.2 | 230 | 3.0 |
Crystallization-Based Resolution:
Crystallization techniques offer a cost-effective and scalable method for enantiomeric resolution. The classical approach involves reacting the racemic amine with a chiral resolving agent (an enantiomerically pure acid) to form a pair of diastereomeric salts. Due to their different physical properties, these salts often exhibit different solubilities, allowing one diastereomer to be selectively crystallized from the solution. After isolation, the desired enantiomer can be recovered by treating the salt with a base.
A more advanced and efficient method is crystallization-induced asymmetric transformation (CIAT) . researchgate.netacs.org This technique is applicable when the chiral centers are labile and can epimerize in solution. In this process, the formation of diastereomeric salts is coupled with the in-situ racemization of the unwanted diastereomer in the solution phase. As the less soluble diastereomeric salt crystallizes out, the equilibrium in the solution is shifted, leading to the conversion of the more soluble diastereomer into the less soluble one. researchgate.net This dynamic process can theoretically convert the entire racemic starting material into a single enantiomerically pure diastereomeric salt, offering a significant yield advantage over classical resolution. acs.org For this compound, this would involve selecting a suitable chiral acid and a solvent system that allows for both the selective crystallization of one diastereomeric salt and the epimerization of the piperazine stereocenter in the solution phase.
Advanced Spectroscopic Characterization for Synthetic Verification and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural analysis of (R)-2-(Fluoromethyl)-1-methylpiperazine, offering detailed insights into the connectivity, stereochemistry, and the specific environment of the fluorine atom.
High-resolution one-dimensional NMR spectra provide fundamental information for the structural confirmation of this compound.
¹H NMR: The proton NMR spectrum displays distinct signals for each unique proton in the molecule. The N-methyl group typically appears as a singlet, while the protons of the piperazine (B1678402) ring and the fluoromethyl group exhibit more complex splitting patterns due to coupling with adjacent protons and the fluorine atom. The chemical shifts and coupling constants are sensitive to the ring conformation and the orientation of the substituents.
¹³C NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule. The presence of the fluorine atom induces characteristic splitting of the signals for the fluoromethyl carbon and the adjacent C2 carbon of the piperazine ring, providing direct evidence of fluorination.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for analyzing the electronic environment of the fluorine atom. The spectrum typically shows a triplet due to coupling with the two adjacent protons of the fluoromethyl group. The chemical shift of the fluorine signal is indicative of its local electronic environment.
A representative summary of expected NMR data is presented in the table below.
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) Range (Hz) | Assignment |
| ¹H | 4.40 - 4.60 | Doublet of Doublets (dd) | J(H,F) ≈ 47, J(H,H) ≈ 3-9 | -CH₂F |
| ¹H | 2.80 - 3.20 | Multiplet | Piperazine ring protons | |
| ¹H | 2.20 - 2.50 | Multiplet/Singlet | Piperazine ring protons / N-CH₃ | |
| ¹³C | 83.0 - 85.0 | Doublet | J(C,F) ≈ 170-180 | -CH₂F |
| ¹³C | 55.0 - 65.0 | Doublet/Singlet | J(C,F) ≈ 15-25 | Piperazine ring carbons |
| ¹³C | 45.0 - 48.0 | Singlet | N-CH₃ | |
| ¹⁹F | -210 to -230 | Triplet | J(F,H) ≈ 47 | -CH₂F |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.
Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra and for determining the relative stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivity within the piperazine ring and the fluoromethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY can be used to confirm the stereochemical configuration by observing through-space interactions between the protons of the fluoromethyl group and specific protons on the piperazine ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides complementary information to NMR by identifying the functional groups and probing the vibrational modes of the molecule.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 2950 - 2800 | C-H stretch | Aliphatic (piperazine ring, N-methyl, fluoromethyl) |
| 1450 - 1480 | C-H bend | Aliphatic |
| 1250 - 1350 | C-N stretch | Tertiary amine |
| 1000 - 1100 | C-F stretch | Fluoromethyl group |
The strong absorption band in the 1000-1100 cm⁻¹ region is a key indicator of the presence of the C-F bond.
Raman spectroscopy provides information on the vibrational modes of the molecule and can be particularly useful for studying the conformation of the piperazine ring. The C-F stretching vibration is also observable in the Raman spectrum, often as a strong, polarized band. The low-frequency region of the Raman spectrum can provide insights into the skeletal vibrations of the piperazine ring, which are sensitive to its conformational state.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
HRMS is a powerful technique for confirming the elemental composition of this compound and for gaining insights into its fragmentation pathways.
Accurate Mass Determination: HRMS provides a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z). This allows for the unambiguous determination of the elemental formula (C₆H₁₃FN₂) by comparing the measured mass with the calculated theoretical mass.
Fragmentation Analysis: Under ionization, the molecule fragments in a predictable manner. The analysis of these fragment ions provides further structural confirmation. Common fragmentation pathways for piperazine derivatives include the cleavage of the ring and the loss of substituents. For this compound, characteristic fragments would likely arise from the loss of the fluoromethyl group or cleavage of the piperazine ring.
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 133.1135 | Protonated molecular ion |
| [M-CH₂F]⁺ | 99.0917 | Loss of the fluoromethyl group |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray diffraction is a powerful and definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, and, crucially for chiral molecules, it can establish the absolute stereochemistry of a stereogenic center.
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, the scattering can be slightly out of phase, an effect that is more pronounced for heavier atoms but can also be utilized for lighter atoms with high-quality data collection. By carefully measuring the intensities of Bijvoet pairs—reflections (h,k,l) and (-h,-k,-l) which are not equivalent in a chiral crystal—the absolute structure can be determined.
While specific crystallographic data for this compound is not publicly available, studies on closely related compounds, such as (R)-(-)-2-methylpiperazine, demonstrate the feasibility and methodology of this approach. researchgate.net In a study on (R)-(-)-2-methylpiperazine, its absolute structure was confirmed by determining the Flack and Hooft parameters, which should be close to zero for the correct enantiomer. researchgate.net The piperazine ring in such structures typically adopts a chair conformation, which is the most stable arrangement. science.gov
For this compound, a single-crystal X-ray diffraction experiment would be expected to yield detailed information on its solid-state conformation. The data obtained would allow for the creation of a detailed structural model, confirming the (R) configuration at the C2 position and providing insights into intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Table 1: Representative Crystallographic Data for a Chiral Piperazine Derivative ((R)-(-)-2-methylpiperazine)
| Parameter | Value | Reference |
| Chemical Formula | C₅H₁₂N₂ | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| a (Å) | 6.012 (5) | researchgate.net |
| b (Å) | 7.654 (5) | researchgate.net |
| c (Å) | 13.234 (5) | researchgate.net |
| Volume (ų) | 609.4 (7) | researchgate.net |
| Z | 4 | researchgate.net |
| Flack Parameter | 0.1 (2) | researchgate.net |
Note: This data is for the related compound (R)-(-)-2-methylpiperazine and serves as an illustrative example of the type of information obtained from an X-ray crystallographic study.
Chiral Analytical Techniques for Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC, GC)
The determination of enantiomeric excess (ee) is essential to ensure the chiral purity of a sample. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques for this purpose. nih.govgcms.cz These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation in the chromatographic system.
Chiral High-Performance Liquid Chromatography (HPLC)
For the separation of amine-containing compounds like this compound, polysaccharide-based CSPs are often very effective. nih.gov Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives, such as Chiralpak® or Chiralcel® series, have demonstrated broad applicability for the resolution of a wide range of chiral molecules. nih.gov
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ in strength for the (R) and (S) enantiomers, resulting in different retention times. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation.
Table 2: General Parameters for Chiral HPLC Method Development
| Parameter | Typical Conditions |
| Chiral Column | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC; Chiralcel® OD, OJ) |
| Mobile Phase | Normal Phase: Heptane/Isopropanol, Hexane/EthanolReversed Phase: Acetonitrile/Water, Methanol/Water |
| Additives | Basic (e.g., Diethylamine, Triethylamine) to improve peak shape for amines |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., 210-230 nm), Mass Spectrometry (MS) |
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for determining enantiomeric excess, particularly for volatile compounds. researchgate.net For a compound like this compound, derivatization may be necessary to increase its volatility and improve chromatographic performance. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) or other acylating agents.
The separation is achieved on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are among the most widely used CSPs for GC. gcms.cz These cyclic oligosaccharides have a chiral cavity, and the differential inclusion of the enantiomers into this cavity leads to their separation. The temperature program of the GC oven is a critical parameter that is optimized to achieve baseline resolution of the enantiomeric peaks.
Table 3: General Parameters for Chiral GC Method Development
| Parameter | Typical Conditions |
| Chiral Column | Cyclodextrin-based (e.g., β-DEX, γ-DEX) |
| Carrier Gas | Helium, Hydrogen |
| Injector Temp. | 200 - 250 °C |
| Detector Temp. | 250 - 300 °C (FID) |
| Oven Program | Isothermal or gradient temperature program (e.g., 50 °C to 200 °C at 5 °C/min) |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
By developing and validating a robust chiral HPLC or GC method, the enantiomeric excess of this compound can be accurately quantified, ensuring the quality and stereochemical integrity of the compound.
Chemical Reactivity and Mechanistic Pathways of R 2 Fluoromethyl 1 Methylpiperazine Derivatives
Reactivity of the Piperazine (B1678402) Nitrogen Atoms (e.g., alkylation, acylation, complexation)
The piperazine ring contains two nitrogen atoms, N1 and N4. In (R)-2-(Fluoromethyl)-1-methylpiperazine, the N1 nitrogen is a tertiary amine due to the presence of a methyl group, while the N4 nitrogen is a secondary amine. This structural difference dictates the primary site of reactivity on the piperazine core.
The N4 secondary amine possesses a lone pair of electrons, rendering it nucleophilic and basic. This site is readily available for a variety of chemical transformations, most notably alkylation and acylation reactions. nih.gov The N1 tertiary amine is significantly less nucleophilic and generally does not participate in these reactions unless under conditions that would lead to quaternization.
Alkylation: The N4 nitrogen can be readily alkylated using a range of alkylating agents, typically alkyl halides (R-X, where X = Cl, Br, I) or equivalents. researchgate.net This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. To prevent dialkylation of the starting piperazine and the formation of quaternary ammonium (B1175870) salts, controlled reaction conditions or the use of protecting groups are often employed in synthetic strategies. researchgate.net Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing alkyl groups at the N4 position. researchgate.net
Acylation: Acylation of the N4 nitrogen is another facile transformation, typically achieved by reacting the piperazine with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction forms a stable amide bond and is a common strategy for introducing a wide array of functional groups. The resulting acylpiperazine is generally less basic and less nucleophilic than the parent amine due to the electron-withdrawing effect of the carbonyl group.
Complexation: The nitrogen atoms, particularly the more accessible N4, can act as ligands to coordinate with metal ions, forming metal complexes. The ability of piperazine derivatives to form these complexes is utilized in areas such as catalysis and materials science.
The following table summarizes common reactions at the N4 position:
| Reaction Type | Typical Reagents | Product Class |
| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr), Alkyl tosylates | N-Alkylpiperazines |
| Reductive Amination | Aldehydes (R-CHO), Ketones (R₂C=O) with NaBH(OAc)₃ or NaBH₃CN | N-Alkylpiperazines |
| N-Arylation | Activated aryl halides (e.g., fluoronitrobenzene), Arylboronic acids (Buchwald-Hartwig amination) | N-Arylpiperazines |
| N-Acylation | Acyl chlorides (RCOCl), Acid anhydrides ((RCO)₂O) | N-Acylpiperazines |
| Sulfonylation | Sulfonyl chlorides (RSO₂Cl) | N-Sulfonylpiperazines |
| Michael Addition | α,β-Unsaturated carbonyls, nitriles, or esters | β-Amino carbonyls/nitriles/esters |
Reactivity of the Fluoromethyl Group (e.g., nucleophilic substitution, C-F bond activation for further modification)
The fluoromethyl group (-CH₂F) presents a significant synthetic challenge due to the inherent strength and high bond dissociation energy of the carbon-fluorine (C-F) bond. uni-wuerzburg.de This makes the fluorine atom a poor leaving group in traditional nucleophilic substitution reactions (SN1 and SN2). cas.cnucla.edu Consequently, direct displacement of the fluoride (B91410) ion by another nucleophile is generally not a viable synthetic route under standard conditions.
However, the modification of the fluoromethyl group can be achieved through modern synthetic methods that focus on C-F bond activation. These strategies are critical for creating new analogues where the fluorine is replaced or the carbon skeleton is further functionalized.
C-F Bond Activation: This advanced approach involves the cleavage of the inert C-F bond, typically facilitated by transition metal complexes or under transition-metal-free conditions involving radical intermediates or strong Lewis acids. numberanalytics.comresearchgate.net
Transition Metal-Mediated Activation: Low-valent transition metals (e.g., complexes of Ni, Pd, Ir, Rh) can insert into the C-F bond via an oxidative addition mechanism. uni-wuerzburg.denumberanalytics.comnumberanalytics.com This process forms a metal-fluoride and a metal-carbon bond, activating the molecule for subsequent transformations like cross-coupling reactions. rutgers.edu
Transition-Metal-Free Activation: These methods can involve the use of strong Lewis acids to abstract the fluoride, generating a carbocationic intermediate. researchgate.net Alternatively, radical-based pathways can be initiated photochemically or with a radical initiator to achieve homolytic cleavage of the C-F bond. researchgate.net Intramolecular SN2 reactions, where a nucleophile elsewhere in the molecule is positioned to displace the fluoride, can also be effective, capitalizing on the proximity effect to overcome the high activation energy. cas.cn
The reactivity of the fluoromethyl group is low, but its modification is possible using specialized activation techniques, as summarized below.
| Activation Strategy | General Approach | Key Intermediates / Species |
| Transition Metal Catalysis | Oxidative addition of a low-valent metal complex (e.g., Ni(0), Pd(0)) to the C-F bond. | Organometallic complex (LₙM(F)(R)) |
| Lewis Acid-Mediated | Abstraction of fluoride by a strong Lewis acid (e.g., silyl (B83357) cations, AlCl₃). | Carbocation |
| Radical Pathways | Homolytic cleavage of the C-F bond induced by light (photoredox catalysis) or radical initiators. | Alkyl radical |
| Intramolecular Substitution | Cyclization driven by a nearby nucleophile within the same molecule displacing the fluoride. | Cyclic product |
Elucidation of Reaction Mechanisms for Key Derivatization Pathways
The derivatization of this compound follows several fundamental mechanistic pathways depending on the reagents and reaction site.
Nucleophilic Substitution at N4 (Alkylation/Acylation): This is a classic SN2 (Bimolecular Nucleophilic Substitution) reaction.
Step 1: The lone pair of electrons on the secondary amine (N4) acts as a nucleophile, attacking the electrophilic center of the alkylating or acylating agent (e.g., the carbon atom of an alkyl halide or the carbonyl carbon of an acyl chloride).
Step 2: A new N-C bond is formed concurrently with the cleavage of the bond to the leaving group (e.g., halide or chloride). The reaction proceeds through a single transition state. In the case of acylation, this is often followed by deprotonation of the nitrogen by a base to yield the neutral amide product.
Nucleophilic Aromatic Substitution (SNAr) at N4: When the N4-amine attacks an electron-deficient aromatic ring (e.g., a pyridine or benzene ring substituted with strong electron-withdrawing groups like -NO₂), the mechanism is an addition-elimination process. stackexchange.com
Step 1 (Addition): The nucleophilic N4-amine attacks the electron-poor carbon of the aromatic ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com This step is typically the rate-determining step.
Step 2 (Elimination): The aromaticity is restored by the expulsion of a leaving group (often a halide) from the same carbon atom, resulting in the net substitution product.
Transition Metal-Mediated C-F Bond Activation: A common mechanism for activating the C-F bond involves oxidative addition to a low-valent transition metal center (M). uni-wuerzburg.de
Step 1 (Coordination): The organofluorine compound may first coordinate to the metal center.
Step 2 (Oxidative Addition): The metal center inserts into the C-F bond, breaking it and forming two new bonds: a metal-carbon (M-C) and a metal-fluorine (M-F) bond. The oxidation state of the metal increases by two.
Step 3 (Further Reaction): The resulting organometallic intermediate can then undergo further reactions, such as reductive elimination or transmetalation, to form the final functionalized product and regenerate the active catalyst.
Stereospecific Ring-Opening of Aziridines (Analogous Synthetic Pathway): Many stereoselective syntheses of substituted piperazines rely on building the ring from chiral precursors. thieme-connect.comnih.gov For example, the SN2-type ring-opening of a chiral N-activated aziridine by an amine is a key step. This reaction proceeds with a complete inversion of configuration at the carbon atom being attacked, allowing for highly controlled stereospecific synthesis of the diamine precursor to the piperazine ring. nih.gov This highlights the importance of SN2 mechanisms in transferring stereochemical information during synthesis.
Applications As a Chiral Building Block in Advanced Organic Synthesis
Utilization in the Construction of Structurally Diverse Chiral Compounds
Chiral building blocks are essential for the efficient synthesis of enantiomerically pure molecules, which is critical as biological targets are inherently chiral. ucj.org.ua The (R)-configuration at the 2-position of the piperazine (B1678402) ring in (R)-2-(Fluoromethyl)-1-methylpiperazine serves as a stereochemical anchor, guiding the formation of subsequent stereocenters and enabling the construction of complex chiral molecules with defined three-dimensional arrangements.
The fluoromethyl substituent is particularly significant. The presence of fluorine can enhance metabolic stability, improve binding affinity to target proteins by forming favorable interactions, and increase bioavailability. ucj.org.uanih.gov The C-F bond's strength makes the fluoromethyl group resistant to metabolic degradation. nih.gov Synthetic strategies employing this building block can lead to novel compounds where the chirality and the fluorine atom work in concert to optimize biological activity. For instance, introducing chirality to a phenylpiperazine scaffold has been shown to alter a compound's activity from a partial agonist to an antagonist, demonstrating the profound impact of stereochemistry on function. nih.gov
Development of New Scaffold Motifs for Chemical Libraries
The piperazine scaffold is a cornerstone in drug discovery, appearing in drugs targeting a wide range of conditions. rsc.orgnsf.gov However, much of the structural diversity in existing piperazine-containing drugs is derived from substitutions at the nitrogen atoms. nsf.gov The use of C-substituted chiral building blocks like this compound allows for the exploration of new chemical space.
By incorporating this building block, medicinal chemists can develop novel scaffold motifs for chemical libraries. These libraries can be screened against various biological targets to identify new hit and lead compounds. The fluoromethyl group and the specific (R)-stereochemistry provide unique steric and electronic properties that can lead to improved potency and selectivity compared to non-fluorinated or achiral analogs. nih.gov This approach is instrumental in modern drug design, which relies on the systematic combination of pharmacophoric moieties to create hybrid systems with enhanced activities.
Precursor Role in the Synthesis of Complex Heterocyclic Systems
Fluorinated heterocycles are of immense interest in medicinal chemistry due to their enhanced biological properties. nih.gov this compound can serve as a key precursor in the synthesis of more complex, fused, or spirocyclic heterocyclic systems. The nitrogen atoms of the piperazine ring can participate in various cyclization and condensation reactions.
For example, this building block can be used in multi-component reactions or cycloaddition reactions to construct larger, more intricate molecular architectures. semanticscholar.orgresearchgate.net The fluoromethyl group can influence the reactivity of the piperazine ring or act as a handle for further chemical modifications, providing a pathway to novel classes of heterocyclic compounds with potential therapeutic applications.
Radiochemical Applications in Positron Emission Tomography (PET) Tracer Development
The physical and nuclear characteristics of Fluorine-18 (¹⁸F), such as its 109.8-minute half-life and low positron energy, make it the most frequently used radioisotope in PET imaging. uchicago.edunih.gov The incorporation of ¹⁸F into biologically active molecules allows for the non-invasive, quantitative imaging of physiological and pathological processes in vivo. The structure of this compound is highly suitable for the development of ¹⁸F-labeled PET tracers.
Design and Synthesis of Fluorine-18 Labeled Analogs
The design of a PET tracer involves selecting a molecule that binds to a specific biological target with high affinity and selectivity. The piperazine scaffold is a common feature in ligands for various central nervous system (CNS) receptors, including dopamine and serotonin receptors. nih.govnih.gov Therefore, an ¹⁸F-labeled version of this compound, namely (R)-2-([¹⁸F]Fluoromethyl)-1-methylpiperazine, is a promising candidate for imaging neuroinflammation or specific receptor populations in the brain. acs.orggoogle.com
The synthesis of such a tracer typically involves a late-stage radiofluorination step. This is achieved by first synthesizing a suitable precursor molecule that can then be reacted with [¹⁸F]fluoride. This approach allows for the rapid incorporation of the short-lived isotope just before use.
Radiosynthesis Protocols and Optimization (e.g., yield, specific activity)
The most common method for synthesizing ¹⁸F-labeled aliphatic compounds is through a nucleophilic substitution (Sₙ2) reaction. uchicago.edunih.gov For the production of (R)-2-([¹⁸F]Fluoromethyl)-1-methylpiperazine, a precursor such as (R)-1-methyl-2-(tosyloxymethyl)piperazine or an analogous compound with a good leaving group (e.g., mesylate, nosylate, or bromide) on the methyl group would be required.
The radiosynthesis involves reacting this precursor with [¹⁸F]fluoride, which is produced in a cyclotron. The [¹⁸F]fluoride is typically activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in combination with a potassium salt (e.g., K₂CO₃). nih.govradiologykey.com The reaction is carried out in a polar aprotic solvent such as acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) at elevated temperatures. uchicago.eduacs.org
Optimization of the radiosynthesis is crucial to maximize the radiochemical yield (RCY) and molar activity (Aₘ). Factors that are optimized include the amount of precursor, reaction temperature, reaction time, and purification method. nih.govmdpi.com High molar activity is particularly important for receptor imaging to avoid pharmacological effects from the injected tracer mass. nih.govacs.org Automated synthesis modules are often employed to ensure reproducibility and radiation safety. nih.govmdpi.com
| Precursor Leaving Group | Solvent | Temperature (°C) | Reaction Time (min) | Typical RCY (decay-corrected) | Reference |
|---|---|---|---|---|---|
| Tosylate (-OTs) | Acetonitrile (MeCN) | 85 - 110 | 10 - 20 | 20 - 60% | radiologykey.com |
| Mesylate (-OMs) | DMSO | 100 - 120 | 15 - 30 | 15 - 50% | nih.gov |
| Bromide (-Br) | Acetonitrile (MeCN) | 90 - 120 | 10 - 20 | 30 - 70% | acs.org |
| Triflate (-OTf) | Acetonitrile (MeCN) | 80 - 100 | 5 - 15 | 40 - 80% | nih.gov |
Precursor Chemistry for Efficient Radioligand Production
The success of a radiosynthesis heavily depends on the quality and design of the labeling precursor. researchgate.net For the synthesis of (R)-2-([¹⁸F]Fluoromethyl)-1-methylpiperazine, the precursor must be synthesized in high chemical and enantiomeric purity. The synthesis would likely start from a chiral starting material or involve an asymmetric synthesis step to establish the (R)-stereocenter. researchgate.netnih.gov
The choice of the leaving group is critical for achieving high radiochemical yields. Triflate groups are often preferred due to their high reactivity, which allows for milder reaction conditions and shorter reaction times, but other sulfonates (tosylate, nosylate) or halides are also commonly used. The precursor must also be stable under the reaction conditions to avoid decomposition and the formation of impurities. The synthesis of N-desmethyl precursors is a common strategy when the final radiolabeling step involves methylation, for example with [¹¹C]methyl iodide. acs.orgnih.govnih.gov A similar strategy of preparing a stable, reactive precursor is essential for efficient ¹⁸F-labeling to produce the final radioligand in high yield and purity, ready for clinical or preclinical imaging studies. nih.gov
Future Research Directions and Innovations
Exploration of Green Chemistry Approaches in its Synthesis
The synthesis of complex molecules like (R)-2-(Fluoromethyl)-1-methylpiperazine traditionally involves multi-step procedures that can be resource-intensive. Future research will likely prioritize the development of more environmentally benign and sustainable synthetic routes. Key areas of exploration in green chemistry for this compound include:
Catalytic Asymmetric Hydrogenation: The development of novel catalysts for the asymmetric hydrogenation of fluoromethylated olefins presents a promising green approach. nih.gov This method could enable the direct and enantioselective formation of the fluoromethylated stereocenter in high yields, potentially reducing the need for chiral auxiliaries or resolutions. nih.gov
One-Pot Synthesis Procedures: Simplifying the synthetic pathway through one-pot reactions from protonated piperazine (B1678402) precursors can significantly reduce waste and improve efficiency. nih.gov Research into adapting such methods for the introduction of both the methyl and fluoromethyl groups in a single, streamlined process would be a significant advancement. nih.gov
Use of Greener Solvents and Reagents: A shift towards the use of less hazardous solvents and reagents is a cornerstone of green chemistry. Future synthetic strategies for this compound will likely focus on replacing traditional solvents with more sustainable alternatives and employing enzymatic or biocatalytic methods where feasible. A green synthesis approach for 1-methylpiperazine (B117243) has been reported, which utilizes a two-step process involving an aminolysis reaction followed by hydrogenation with Raney nickel, achieving high purity and yield with minimal by-products. chemicalbook.com
A comparative overview of potential green synthesis strategies is presented in Table 1.
Table 1: Potential Green Chemistry Approaches for this compound Synthesis
| Approach | Potential Advantage | Key Research Focus |
|---|---|---|
| Catalytic Asymmetric Hydrogenation | High enantioselectivity and yield, atom economy. nih.gov | Development of efficient N,P-ligands for iridium catalysts. nih.gov |
| One-Pot Synthesis | Reduced waste, simplified purification, lower cost. nih.gov | Heterogeneous catalysis using metal ions on polymeric resins. nih.gov |
Integration into Automated and High-Throughput Synthetic Platforms
The demand for rapid synthesis and screening of compound libraries has spurred the development of automated and high-throughput synthetic platforms. Integrating the synthesis of this compound and its derivatives into such platforms could accelerate drug discovery efforts.
Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and facile scalability. mdpi.com The application of flow chemistry to the synthesis of piperazine derivatives has been demonstrated, and future work could adapt these methods for the specific synthesis of this compound. nih.govmdpi.com Microwave-assisted flow synthesis, in particular, has shown potential for accelerating reactions. nih.govresearchgate.net
Automated Radiosynthesis: For applications in positron emission tomography (PET), the automated synthesis of radiolabeled analogues is crucial. nih.gov High-yield automated radiosynthesis has been achieved for complex molecules containing the piperazine moiety, suggesting that similar platforms could be developed for ¹⁸F-labeled this compound. nih.govnih.gov
Table 2: Comparison of Synthetic Platforms for this compound
| Platform | Key Features | Potential Application |
|---|---|---|
| Batch Synthesis | Traditional, well-established methods. | Small-scale, exploratory synthesis. |
| Flow Chemistry | Precise control, scalability, improved safety. nih.govmdpi.com | Large-scale production and library synthesis. mdpi.com |
Development of Novel Derivatization Strategies
To explore the full potential of this compound as a scaffold in medicinal chemistry, the development of novel and efficient derivatization strategies is essential. These strategies would allow for the systematic modification of the molecule to optimize its biological activity and pharmacokinetic properties.
C-H Functionalization: Direct C-H functionalization of the piperazine ring is a powerful tool for introducing diverse substituents without the need for pre-functionalized starting materials. mdpi.com Photoredox catalysis has emerged as a mild and effective method for the C-H alkylation and arylation of piperazines. mdpi.com
Scaffold Hopping and Hybridization: The rational design of hybrid molecules that combine the this compound core with other pharmacophoric motifs is a promising avenue for discovering new bioactive compounds. nih.gov This approach has been successfully employed to develop derivatives of other complex natural products. acs.org
Click Chemistry: The use of click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, can facilitate the rapid and efficient conjugation of the piperazine scaffold to a wide range of molecular probes and functional groups.
Advanced Computational Modeling for Rational Design of Derivatives
Computational chemistry plays an increasingly vital role in modern drug discovery by enabling the rational design of new molecules with desired properties. For this compound, advanced computational modeling can guide the synthesis of new derivatives with enhanced efficacy and selectivity.
Molecular Docking and Dynamics: Molecular docking studies can predict the binding modes of this compound derivatives to their biological targets, providing insights into key interactions that can be optimized. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time. nih.gov
Quantum Chemistry Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to study the electronic properties of the molecule, including the effects of the fluorine atom on its reactivity and metabolic stability. emerginginvestigators.org Such studies can help in understanding and predicting the impact of structural modifications. emerginginvestigators.orgnih.gov
In Silico ADME/T Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of molecules are invaluable for prioritizing synthetic targets. nih.gov Applying these models to virtual libraries of this compound derivatives can help identify candidates with favorable drug-like properties.
Table 3: Computational Approaches for Derivative Design
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Molecular Docking | Predicting binding poses and affinities. nih.govnih.gov | Identification of key protein-ligand interactions for optimization. nih.gov |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. nih.gov | Assessment of binding stability and conformational changes. nih.gov |
| Quantum Chemistry (DFT) | Calculating electronic properties and reactivity. emerginginvestigators.org | Understanding the influence of fluorine on molecular properties. emerginginvestigators.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (R)-2-(fluoromethyl)-1-methylpiperazine via nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Kinetic studies using 1-methylpiperazine analogs suggest a rate-limiting proton transfer mechanism requiring excess amine. For SNAr reactions, use acetonitrile as the solvent at 70°C with a 1.5–2.0 molar excess of this compound to drive the reaction. Monitor progress via TLC (hexane:ethyl acetate, 1:2) and confirm purity via silica gel chromatography .
Q. How does the fluoromethyl substituent influence the pKa of this compound?
- Methodological Answer : The pKa of piperazine derivatives is temperature-dependent and modulated by substituents. Fluoromethyl groups reduce basicity compared to unsubstituted piperazine due to electron-withdrawing effects. Use potentiometric titration in aqueous or acetonitrile solutions at 298–323 K to determine dissociation constants. Compare results with thermodynamic parameters (ΔH°, ΔS°) derived from the van’t Hoff equation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Employ a combination of H/C NMR to confirm stereochemistry and fluorine substitution (e.g., coupling constants for fluoromethyl groups). IR spectroscopy identifies N-H and C-F stretches (~3300 cm and ~1100 cm, respectively). GC-MS or HPLC validates purity (>95%), while X-ray crystallography resolves chiral centers .
Advanced Research Questions
Q. How can reaction kinetics explain impurity formation in this compound synthesis?
- Methodological Answer : Trace impurities (e.g., unsubstituted piperazine) arise from residual starting materials. Kinetic profiling reveals that piperazine reacts ~15× faster than 1-methylpiperazine in SNAr reactions. Use LC-MS to detect impurities and optimize purification via recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC. Quantify impurities using calibration curves with reference standards .
Q. What strategies enhance enantiomeric purity during chiral synthesis of this compound?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral auxiliaries or transition metal complexes) during fluoromethylation. Resolve racemic mixtures via diastereomeric salt formation using tartaric acid derivatives. Validate enantiomeric excess (ee) using chiral HPLC columns (e.g., Chiralpak IA) or polarimetry. For scale-up, consider enzymatic resolution methods .
Q. How do structural modifications of this compound affect its bioactivity in drug discovery?
- Methodological Answer : Introduce substituents at the piperazine nitrogen or fluoromethyl group to modulate receptor binding. For example, coupling with aryl sulfonamides (via EDCI/HOBt) enhances anticancer activity. Use molecular docking (AutoDock Vina) and DFT calculations to predict interactions with targets like kinase enzymes. Validate in vitro using cytotoxicity assays (e.g., MTT on cancer cell lines) .
Q. What analytical methods quantify thermodynamic stability of this compound in solution?
- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12) and temperatures (40–60°C). Use UPLC-PDA to track degradation products. Calculate activation energy () via Arrhenius plots. For solid-state stability, perform DSC/TGA to identify melting points and decomposition profiles .
Data Contradictions & Resolution
Q. Why do reported pKa values for this compound derivatives vary across studies?
- Resolution : Discrepancies arise from solvent polarity (aqueous vs. acetonitrile) and measurement techniques (potentiometric vs. spectrophotometric). Standardize conditions using IUPAC-recommended buffers and validate with control compounds like 1-methylpiperazine. Cross-reference data with computational models (e.g., COSMO-RS) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
